molecular formula C17H17N3O5S3 B2557041 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide CAS No. 923194-57-4

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide

Cat. No.: B2557041
CAS No.: 923194-57-4
M. Wt: 439.52
InChI Key: KPERLOIBIYWNNT-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring and sulfonamide groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylsulfamoyl chloride: A related compound used in similar synthetic applications.

    Cyazofamid: A fungicide with a similar sulfonamide structure.

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S3/c1-20(2)28(24,25)13-7-8-14-15(10-13)26-17(18-14)19-16(21)11-5-4-6-12(9-11)27(3,22)23/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPERLOIBIYWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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